molecular formula C18H24N2O B2887217 9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 145628-69-9

9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Katalognummer B2887217
CAS-Nummer: 145628-69-9
Molekulargewicht: 284.403
InChI-Schlüssel: RQYKRFGOGGJDJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for understanding its behavior under different conditions. Unfortunately, specific properties like melting point, boiling point, and density for this compound are not provided in the search results .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

1,5-Benzodiazepine derivatives, including structurally related compounds to the one , have been studied for their anti-inflammatory effects. These compounds were found to significantly inhibit carrageenan-induced leukocyte recruitment in mice, which is a hallmark of inflammation. The inhibition of leukocyte recruitment by these derivatives was associated with a significant reduction in pro-inflammatory cytokine production, such as interleukin-6, and prostaglandin E2 levels in the exudate, similar to the effects observed with indomethacin, a well-known anti-inflammatory drug. This suggests potential therapeutic applications of such compounds in managing inflammatory conditions (Fruscella et al., 2001).

Anticonvulsant Activity

Benzodiazepine derivatives have also shown promise in anticonvulsant applications. Studies on 1,5-benzothiazepine and its derivatives revealed significant anticonvulsant activity when tested against standard anticonvulsant drugs like Phenytoin. The compounds demonstrated efficacy in reducing seizure activity, highlighting their potential as anticonvulsant agents with less toxic effects, suggesting an avenue for the development of new anticonvulsant medications (Chaudhari et al., 2022).

Receptor Binding Activity

Research into the benzodiazepine receptor binding activity of various derivatives, including 8-substituted analogues of 9-(3-aminobenzyl)-6-(dimethylamino)-9H-purine, has provided insights into the interactions between these compounds and the benzodiazepine receptor. The most active compound identified was significantly more potent than the parent compound and nearly as active as diazepam, a well-known benzodiazepine. Although these derivatives did not exhibit significant anxiolytic activity, their strong receptor binding activity suggests potential applications in neurological research and drug development (Kelley et al., 1990).

Antioxidant Activity and Lipid Peroxidation Inhibition

Compounds such as amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines have been synthesized and evaluated for their antioxidant activity and ability to inhibit lipid peroxidation. These compounds were found to be potent inhibitors of lipoxygenase and lipid peroxidation, suggesting their potential use as antioxidants in medical and nutritional applications (Neochoritis et al., 2010).

Eigenschaften

IUPAC Name

9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-4-7-14-17-15(10-18(2,3)11-16(17)21)20-13-9-6-5-8-12(13)19-14/h5-6,8-9,14,19-20H,4,7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYKRFGOGGJDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.